molecular formula C22H23N5O3 B10920674 N-[1-(4-methoxyphenyl)propyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[1-(4-methoxyphenyl)propyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10920674
M. Wt: 405.4 g/mol
InChI Key: LDOKGQGOTVHGLL-UHFFFAOYSA-N
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Description

N~4~-[1-(4-METHOXYPHENYL)PROPYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a methoxyphenyl group, a pyrazole ring, and an isoxazolo[5,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(4-METHOXYPHENYL)PROPYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Isoxazolo[5,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the isoxazolo[5,4-b]pyridine ring system.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction with suitable reagents.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a nucleophilic substitution reaction.

    Final Coupling and Carboxamide Formation: The final step involves coupling the intermediate with a carboxamide group to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(4-METHOXYPHENYL)PROPYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyrazole and isoxazolo[5,4-b]pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the carboxamide group can produce amines.

Scientific Research Applications

N~4~-[1-(4-METHOXYPHENYL)PROPYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of N4-[1-(4-METHOXYPHENYL)PROPYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that trigger immune responses.

Comparison with Similar Compounds

Similar Compounds

    N~4~-[1-(4-METHOXYPHENYL)PROPYL]-3-METHYL-6-(1-METHYL-1H-IMIDAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: This compound has a similar structure but contains an imidazole ring instead of a pyrazole ring.

    N~4~-[1-(4-METHOXYPHENYL)PROPYL]-3-METHYL-6-(1-METHYL-1H-INDOLE-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: This compound features an indole ring in place of the pyrazole ring.

Uniqueness

The uniqueness of N4-[1-(4-METHOXYPHENYL)PROPYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

N-[1-(4-methoxyphenyl)propyl]-3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H23N5O3/c1-5-18(14-6-8-16(29-4)9-7-14)24-21(28)17-10-19(15-11-23-27(3)12-15)25-22-20(17)13(2)26-30-22/h6-12,18H,5H2,1-4H3,(H,24,28)

InChI Key

LDOKGQGOTVHGLL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CN(N=C4)C

Origin of Product

United States

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